molecular formula C6H6ClFN2O B2969236 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine CAS No. 1383976-40-6

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine

Cat. No.: B2969236
CAS No.: 1383976-40-6
M. Wt: 176.58
InChI Key: QTRSJEUSZYTWET-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine is a heterocyclic compound with the molecular formula C6H6ClFN2O. It is characterized by the presence of chlorine, fluorine, methoxy, and methyl substituents on a pyrimidine ring.

Scientific Research Applications

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine has several scientific research applications:

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-6-methoxypyrimidine with a methylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-fluoro-6-methoxypyrimidine
  • 4-Chloro-5-fluoro-2-methylpyrimidine
  • 4-Chloro-6-methoxy-2-methylpyrimidine

Uniqueness

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chlorine and fluorine atoms makes it particularly useful in substitution reactions, while the methoxy and methyl groups can influence its electronic properties and interactions with biological targets .

Properties

IUPAC Name

4-chloro-5-fluoro-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c1-3-9-5(7)4(8)6(10-3)11-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRSJEUSZYTWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.21 g of sodium methoxide are added to a solution of 9.8 g of 2-methyl-4,6-dichloro-5-fluoropyrimidine in 80 ml of THF cooled to 5° C. in an ice bath. The ice bath is removed. The suspension is stirred at ambient temperature for 3 hours. The reaction medium is cooled to 5° C. in an ice bath. 20 ml of water and 100 ml of ethyl acetate are added. After settling out, the organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give 9 g of 4-chloro-5-fluoro-6-methoxy-2-methylpyrimidine in the form of a colorless oil which crystallizes, the characteristics of which are the following:
Name
sodium methoxide
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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